[8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](5-methyl-3-phenyl-4-isoxazolyl)methanone
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Description
[8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](5-methyl-3-phenyl-4-isoxazolyl)methanone is a useful research compound. Its molecular formula is C23H23FN4O3 and its molecular weight is 422.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-ylmethanone” is a complex organic molecule that contains several functional groups, including a fluoropyridine, a spirocyclic system, and an isoxazole ring. These groups are often found in biologically active compounds, suggesting that this compound might interact with various biological targets .
Mode of Action
Without specific information, it’s hard to predict the exact mode of action of “8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-ylmethanone”. Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This suggests that the compound might interact with its targets in unique ways.
Biochemical Pathways
Again, without specific information, it’s difficult to determine the exact biochemical pathways affected by “8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-ylmethanone”.
Result of Action
Without specific studies on “8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-ylmethanone”, it’s hard to predict the exact molecular and cellular effects of its action.
Action Environment
The action, efficacy, and stability of “8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-ylmethanone” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, its interactions with its targets, and its overall biological activity.
Properties
IUPAC Name |
[8-(6-fluoropyridin-2-yl)-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-16-20(21(26-31-16)17-6-3-2-4-7-17)22(29)28-14-15-30-23(28)10-12-27(13-11-23)19-9-5-8-18(24)25-19/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFHXRKLRWRDMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCOC34CCN(CC4)C5=NC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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